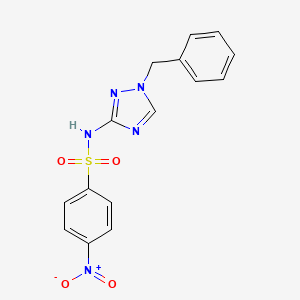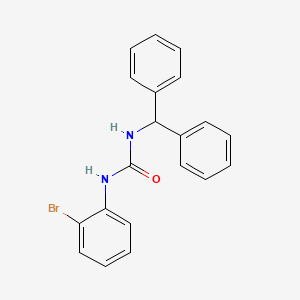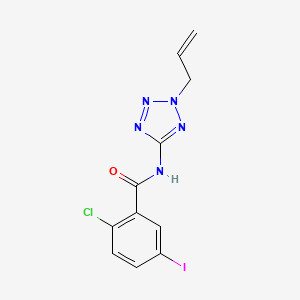
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzenesulfonamide involves base-mediated intramolecular C-arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines, a key intermediate towards nitrogenous heterocycles (Kisseljova et al., 2014). An efficient synthesis pathway has been reported, highlighting the conversion of starting materials through various steps, including bromination, nitration, and alkylation, to yield complex sulfonamides with improved yield and mild reaction conditions (Feifei Wu et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, including crystallographic studies, reveals intricate details about their spatial arrangement and intermolecular interactions. For example, X-ray crystallography has been employed to determine the structure of related molecules, providing insights into their conformation and how structural features impact their reactivity and properties (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Nitrobenzenesulfonamides, including compounds structurally related to this compound, are versatile intermediates for various chemical transformations. They undergo smooth alkylation, providing a pathway to synthesize advanced nitrogenous heterocycles and secondary amines with high yields (Fukuyama et al., 1995).
Physical Properties Analysis
Investigations into the physical properties of nitrobenzenesulfonamides, including their conformational properties in both gas and crystalline phases, have been conducted using techniques like gas-phase electron diffraction and quantum chemical studies. Such studies reveal the influence of substituents on conformational features, offering a deeper understanding of their stability and behavior under different conditions (Giricheva et al., 2011).
Applications De Recherche Scientifique
Advanced Intermediates for Heterocycles Synthesis
N-Benzyl-2-nitrobenzenesulfonamides undergo base-mediated intramolecular arylation to yield benzhydrylamines. These compounds, particularly when containing electron-withdrawing groups, serve as advanced intermediates toward the synthesis of nitrogenous heterocycles. This has been exemplified in the synthesis of indazole oxides and quinazolines, indicating the compound's utility in complex organic synthesis and heterocyclic chemistry (Kisseljova et al., 2014).
Crystal Structure Insights
The crystal structure of related compounds, such as oryzalin (a sulfonamide with herbicidal properties), provides fundamental insights into the molecular geometry, which is crucial for understanding the physical and chemical properties of these compounds. These insights are valuable for the design of new molecules with desired biological or chemical properties (Kang et al., 2015).
Bacterial Biofilm Inhibition
N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been studied for their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. Some synthesized molecules exhibited suitable inhibitory action against these bacterial biofilms, showcasing the potential of such compounds in addressing bacterial resistance mechanisms and infections (Abbasi et al., 2020).
Chemical Space Mining
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, have been used as key intermediates in different chemical transformations. These transformations include unusual rearrangements to yield diverse privileged scaffolds, highlighting the role of these compounds in exploring chemical space and synthesizing novel molecules (Fülöpová & Soural, 2015).
Antitumor Activity
Research into N-[6-indazolyl]arylsulfonamides and N-[alkoxy-6-indazolyl]arylsulfonamides has shown significant antiproliferative and apoptotic activities against human tumor cell lines. This demonstrates the compound's potential in cancer research, particularly in the development of new therapeutic agents targeting specific pathways involved in cancer cell proliferation and survival (Abbassi et al., 2014).
Propriétés
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S/c21-20(22)13-6-8-14(9-7-13)25(23,24)18-15-16-11-19(17-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBIGCLIAXOICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-methoxyphenoxy)butyl]-1H-imidazole](/img/structure/B4585828.png)
![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4585833.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4585841.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4585844.png)
![4-bromo-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4585858.png)
![4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4585862.png)



![1-[2-(3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4585898.png)
![2-{[4-benzyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585902.png)

![N-(5-chloro-2-methylphenyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4585916.png)